molecular formula C30H33BrN4O2 B11089964 (3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{[4-(pentyloxy)phenyl]imino}-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11089964
M. Wt: 561.5 g/mol
InChI Key: DUGWZFSFBSRHGT-UHFFFAOYSA-N
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Description

  • The compound you’ve described is a complex heterocyclic molecule with a fused indole and triazine core. It contains a bromine atom, a pentyloxy group, and a phenyl-imino moiety.
  • Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired modifications.
    • Major products could include derivatives with altered substituents or functional groups.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for this compound would require further studies. it likely interacts with specific molecular targets or pathways.
    • For example, it could inhibit enzymes involved in cancer cell growth or modulate signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives, triazines, and hybrids of different heterocycles.
    • The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

    Remember that this compound’s detailed mechanism of action and specific applications would require further investigation. Researchers continue to explore its potential in drug design and development

    Properties

    Molecular Formula

    C30H33BrN4O2

    Molecular Weight

    561.5 g/mol

    IUPAC Name

    5-bromo-3-(4-pentoxyphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one

    InChI

    InChI=1S/C30H33BrN4O2/c1-2-3-7-20-37-26-13-11-24(12-14-26)32-29-27-21-23(31)10-15-28(27)35(30(29)36)22-33-16-18-34(19-17-33)25-8-5-4-6-9-25/h4-6,8-15,21H,2-3,7,16-20,22H2,1H3

    InChI Key

    DUGWZFSFBSRHGT-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CN4CCN(CC4)C5=CC=CC=C5

    Origin of Product

    United States

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